molecular formula C17H23NO4 B1315400 Ethyl N-Cbz-4-piperidineacetate CAS No. 80221-26-7

Ethyl N-Cbz-4-piperidineacetate

Cat. No.: B1315400
CAS No.: 80221-26-7
M. Wt: 305.4 g/mol
InChI Key: SULSTAOSZUXHPL-UHFFFAOYSA-N
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Description

Ethyl N-Cbz-4-piperidineacetate (CAS 80221-26-7) is a carbobenzyloxy (Cbz)-protected piperidine derivative with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . It features a piperidine ring substituted at the 4-position with an acetic acid ethyl ester group and an N-Cbz protecting group. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the preparation of protease inhibitors and peptidomimetics, due to its stability under basic conditions and ease of deprotection via hydrogenolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Cbz-4-piperidineacetate typically involves the reaction of piperidine derivatives with ethyl oxalyl chloride and benzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Cbz-4-piperidineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl N-Cbz-4-piperidineacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N-Cbz-4-piperidineacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares Ethyl N-Cbz-4-piperidineacetate with its closest structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 80221-26-7 C₁₇H₂₃NO₄ 305.37 N-Cbz, 4-acetate ethyl ester Intermediate in drug synthesis
Ethyl N-Cbz-piperidine-4-carboxylate 160809-38-1 C₁₆H₂₁NO₄ 291.34 N-Cbz, 4-carboxylate ethyl ester Less stable to hydrolysis; peptide coupling
1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate 206111-40-2 C₁₆H₂₅NO₆ 327.37 N-Boc, 3-hydroxyl, dihydropyridine core Used in alkaloid synthesis; acid-labile
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid 86447-11-2 C₁₂H₁₉NO₄ 241.28 N-Boc, tetrahydropyridine, carboxylic acid Building block for constrained peptides
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid 63845-33-0 C₁₆H₂₁NO₄ 291.34 N-Cbz, 4-propanoic acid Longer carbon chain for linker flexibility
N-Cbz-2-Piperidinecarboxylic acid 28697-07-6 C₁₄H₁₇NO₄ 263.29 N-Cbz, 2-carboxylic acid Positional isomer; steric hindrance at C2

Physicochemical and Reactivity Comparisons

Protecting Group Stability: The N-Cbz group in this compound is stable under basic and nucleophilic conditions but cleavable via hydrogenolysis. In contrast, N-Boc derivatives (e.g., 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid) require acidic conditions (e.g., TFA) for deprotection .

Ester vs. Carboxylic Acid Functionality :

  • This compound’s ethyl ester group offers hydrolytic stability compared to carboxylic acid derivatives (e.g., N-Cbz-4-Piperidinecarboxylic acid, CAS 10314-98-4), which are more reactive in coupling reactions but require activation .

Substituent Position and Steric Effects :

  • The 4-position substitution in this compound provides a linear geometry favorable for binding in enzyme active sites. In contrast, 2-substituted analogs (e.g., N-Cbz-2-Piperidinecarboxylic acid) exhibit steric hindrance, limiting their utility in certain syntheses .

Ring Saturation and Conformation :

  • Compounds with dihydropyridine (e.g., 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate) or tetrahydropyridine cores introduce conformational constraints, impacting target selectivity in drug design .

Biological Activity

Ethyl N-Cbz-4-piperidineacetate (CAS Number: 80221-26-7) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Linear Formula : C17H23NO4
  • Molecular Weight : 303.37 g/mol

The compound features a piperidine ring, which is known for its versatility in biological applications, and a carbobenzyloxy (Cbz) protecting group that enhances its stability and reactivity in synthetic processes.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in microbial growth. These interactions can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes required for bacterial metabolism.
  • Modulation of Signaling Pathways : It can alter biochemical pathways that are critical for microbial survival.

Further research is ongoing to elucidate the precise molecular targets and pathways involved .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The table below summarizes key differences in biological activity among related piperidine derivatives.

Compound NameAntibacterial ActivityAntifungal ActivityUnique Features
This compoundModerateModerateCbz protecting group enhances stability
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidineLowLowLacks Cbz group; less stable
Benzyl 4-(2-chloro-2-oxoethyl)piperidineHighModerateDifferent substituents affect activity

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against a panel of bacterial and fungal strains. Results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, suggesting potential as a therapeutic agent.
  • Mechanistic Insights :
    • Another research project focused on understanding the compound's interaction with bacterial enzymes. It was found to inhibit the activity of transpeptidases involved in peptidoglycan synthesis, which is crucial for maintaining bacterial cell wall integrity .
  • Pharmacological Applications :
    • Ongoing investigations are assessing the compound's potential for use in drug formulations aimed at treating infections caused by resistant strains of bacteria. Preliminary results show promise for development into a novel antibiotic .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl N-Cbz-4-piperidineacetate, and how can reaction efficiency be maximized?

  • Methodological Answer : Synthesis typically involves protecting the piperidine nitrogen with a carbobenzyloxy (Cbz) group, followed by acetylation with ethyl chloroacetate. Reaction efficiency is improved by using anhydrous conditions (e.g., THF or DCM as solvents) and catalysts like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity. Monitoring intermediates via TLC or LC-MS is critical .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of characteristic signals (e.g., Cbz aromatic protons at ~7.3 ppm, ethyl ester quartet at ~4.1 ppm, and piperidine backbone signals). IR spectroscopy can confirm ester carbonyl stretches (~1740 cm1^{-1}) and Cbz carbamate groups (~1680 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Flash chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) is standard. For challenging separations (e.g., diastereomers), preparative HPLC with a C18 column and acetonitrile/water mobile phase may be required. Recrystallization from ethanol or ethyl acetate/hexane mixtures can enhance purity .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and identify low-energy conformers. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) reveal solvent effects on rotational barriers of the Cbz group and ester moiety. These models guide experimental design for stability studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer : Unusual splitting may arise from restricted rotation of the Cbz group or solvent-induced conformational changes. Use variable-temperature NMR to probe dynamic effects. 2D NMR techniques (COSY, NOESY) clarify coupling patterns. X-ray crystallography provides definitive structural assignments if single crystals are obtainable .

Q. How does the Cbz protecting group influence the reactivity of this compound in downstream functionalization?

  • Methodological Answer : The Cbz group stabilizes the amine against nucleophilic attack but can sterically hinder reactions at the piperidine nitrogen. Hydrogenolysis (H2_2/Pd-C) or acidic conditions (TFA) selectively remove Cbz, enabling further derivatization. Kinetic studies under varying pH and temperature conditions optimize deprotection efficiency .

Q. What experimental approaches quantify the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol eluent separates enantiomers. Circular Dichroism (CD) spectroscopy or polarimetry provides complementary data. For trace impurities, enantioselective GC-MS with a cyclodextrin column enhances sensitivity .

Q. How can researchers evaluate the hydrolytic stability of the ethyl ester moiety under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 1–10) at 37°C. Monitor ester hydrolysis via LC-MS or 1H^1H-NMR (disappearance of the ester quartet at ~4.1 ppm). Use Arrhenius plots to extrapolate degradation rates under storage conditions .

Q. Methodological Notes

  • Advanced Techniques : DFT/MD simulations and enantioselective chromatography address complex research challenges.
  • Contradiction Resolution : Cross-validation of spectroscopic and computational data ensures accuracy in structural assignments .

Properties

IUPAC Name

benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULSTAOSZUXHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512588
Record name Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80221-26-7
Record name Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl chloridocarbonate (10.5 g, 61.3 mmol) was added to a solution of ethyl piperidin-4-ylacetate (10.0 g, 58.4 mmol) and sodium carbonate (46.2 g, 438 mmol) in dichloromethane (320 mL). After 18 h, the reaction mixture was filtered and concentrated. Purification by silica gel chromatography [75% hexanes/ethyl acetate→50% hexanes/ethyl acetate)] gave the title compound (17.6 g). MS 306.1 (M+1).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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